molecular formula C3H4N6 B3100599 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine CAS No. 13728-21-7

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine

Cat. No.: B3100599
CAS No.: 13728-21-7
M. Wt: 124.1 g/mol
InChI Key: SSQHIBMRAFXEGP-UHFFFAOYSA-N
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Description

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is a heterocyclic compound that has garnered significant interest in the field of energetic materials.

Properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N6/c4-2-7-8-3-5-1-6-9(2)3/h1H,(H2,4,7)(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHIBMRAFXEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=C(N2N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 2
Reactant of Route 2
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 3
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 4
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 5
Reactant of Route 5
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 6
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine

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